Cas no 2172166-75-3 (2-(1-hydroxy-3,3-dimethylcyclobutyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid)

2-(1-ヒドロキシ-3,3-ジメチルシクロブチル)-7-オキサビシクロ[2.2.1]ヘプタン-2-カルボン酸は、複雑な二環式構造を有する有機化合物です。分子内にヒドロキシル基とカルボキシル基を併せ持ち、高い反応性と多様な官能基変換の可能性を特徴とします。シクロブタン環とオキサビシクロヘプタン骨格の組み合わせにより、立体障害と剛直性が調和した特異な立体配置を形成します。この構造特性は、医薬品中間体や機能性材料の合成において、立体選択的反応や分子認識能の制御に有利に働きます。特に、剛直な骨格構造は標的分子との高親和性結合が期待され、創薬分野での応用が注目されています。

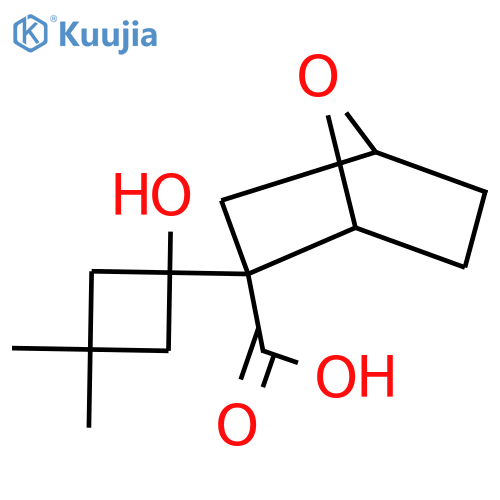

2172166-75-3 structure

商品名:2-(1-hydroxy-3,3-dimethylcyclobutyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid

2-(1-hydroxy-3,3-dimethylcyclobutyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(1-hydroxy-3,3-dimethylcyclobutyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

- EN300-1633909

- 2172166-75-3

- 2-(1-hydroxy-3,3-dimethylcyclobutyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid

-

- インチ: 1S/C13H20O4/c1-11(2)6-12(16,7-11)13(10(14)15)5-8-3-4-9(13)17-8/h8-9,16H,3-7H2,1-2H3,(H,14,15)

- InChIKey: IYTTZHPEJMAFEL-UHFFFAOYSA-N

- ほほえんだ: O1C2CCC1C(C(=O)O)(C2)C1(CC(C)(C)C1)O

計算された属性

- せいみつぶんしりょう: 240.13615911g/mol

- どういたいしつりょう: 240.13615911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 368

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

2-(1-hydroxy-3,3-dimethylcyclobutyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1633909-0.5g |

2-(1-hydroxy-3,3-dimethylcyclobutyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |

2172166-75-3 | 0.5g |

$2219.0 | 2023-07-10 | ||

| Enamine | EN300-1633909-2.5g |

2-(1-hydroxy-3,3-dimethylcyclobutyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |

2172166-75-3 | 2.5g |

$4530.0 | 2023-07-10 | ||

| Enamine | EN300-1633909-1000mg |

2-(1-hydroxy-3,3-dimethylcyclobutyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |

2172166-75-3 | 1000mg |

$2311.0 | 2023-09-22 | ||

| Enamine | EN300-1633909-2500mg |

2-(1-hydroxy-3,3-dimethylcyclobutyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |

2172166-75-3 | 2500mg |

$4530.0 | 2023-09-22 | ||

| Enamine | EN300-1633909-0.05g |

2-(1-hydroxy-3,3-dimethylcyclobutyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |

2172166-75-3 | 0.05g |

$1942.0 | 2023-07-10 | ||

| Enamine | EN300-1633909-0.25g |

2-(1-hydroxy-3,3-dimethylcyclobutyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |

2172166-75-3 | 0.25g |

$2126.0 | 2023-07-10 | ||

| Enamine | EN300-1633909-50mg |

2-(1-hydroxy-3,3-dimethylcyclobutyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |

2172166-75-3 | 50mg |

$1942.0 | 2023-09-22 | ||

| Enamine | EN300-1633909-250mg |

2-(1-hydroxy-3,3-dimethylcyclobutyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |

2172166-75-3 | 250mg |

$2126.0 | 2023-09-22 | ||

| Enamine | EN300-1633909-5000mg |

2-(1-hydroxy-3,3-dimethylcyclobutyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |

2172166-75-3 | 5000mg |

$6702.0 | 2023-09-22 | ||

| Enamine | EN300-1633909-10000mg |

2-(1-hydroxy-3,3-dimethylcyclobutyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |

2172166-75-3 | 10000mg |

$9939.0 | 2023-09-22 |

2-(1-hydroxy-3,3-dimethylcyclobutyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid 関連文献

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

2172166-75-3 (2-(1-hydroxy-3,3-dimethylcyclobutyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid) 関連製品

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬